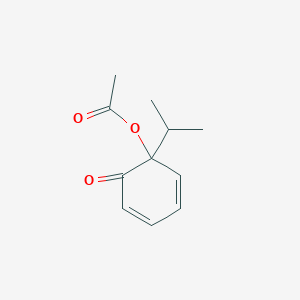![molecular formula C12H15ClO4P+ B14507919 (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium CAS No. 63572-91-8](/img/structure/B14507919.png)
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium is a complex organic compound with the molecular formula C12H15ClO4P+. This compound is known for its unique structure, which includes a chloroethoxy group and a dimethoxyphenyl group connected through an ethenyl linkage to an oxophosphanium core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium typically involves the reaction of 2-chloroethanol with 2,5-dimethoxybenzaldehyde in the presence of a phosphonium salt. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with comparable functional groups and uses in surfactants and as a catalyst.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
63572-91-8 |
|---|---|
Molecular Formula |
C12H15ClO4P+ |
Molecular Weight |
289.67 g/mol |
IUPAC Name |
2-chloroethoxy-[2-(2,5-dimethoxyphenyl)ethenyl]-oxophosphanium |
InChI |
InChI=1S/C12H15ClO4P/c1-15-11-3-4-12(16-2)10(9-11)5-8-18(14)17-7-6-13/h3-5,8-9H,6-7H2,1-2H3/q+1 |
InChI Key |
QHFJLZBKUOCQTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C[P+](=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
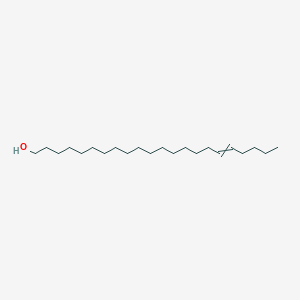
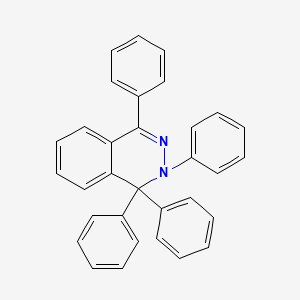
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

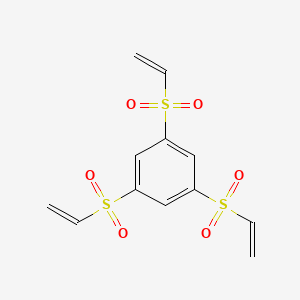
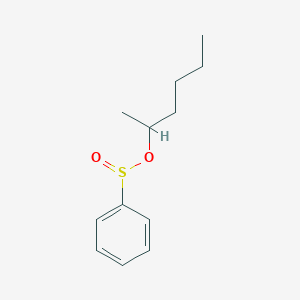
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

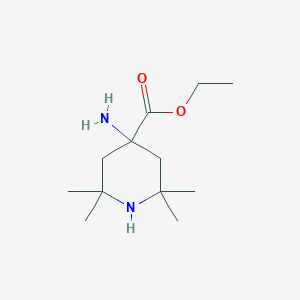
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
